1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid is an organic compound with the molecular formula C11H13NO4. It is characterized by a furan ring substituted with a formyl group at the 5-position and a piperidine ring substituted with a carboxylic acid group at the 3-position.
Scientific Research Applications
1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Preparation Methods
The synthesis of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the formyl group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride and dimethylformamide.
Formation of the piperidine ring: This step involves the cyclization of appropriate amine precursors.
Introduction of the carboxylic acid group: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Condensation: The formyl group can participate in condensation reactions, forming Schiff bases or other derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing or reducing agents, and specific solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid can be compared with similar compounds such as:
1-(5-Formylfuran-2-yl)piperidine-3-carboxylate: This compound has a similar structure but with an ester group instead of a carboxylic acid group.
1-(5-Formylfuran-2-yl)piperidine-3-carboxamide: This compound has an amide group instead of a carboxylic acid group.
Properties
IUPAC Name |
1-(5-formylfuran-2-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-7-9-3-4-10(16-9)12-5-1-2-8(6-12)11(14)15/h3-4,7-8H,1-2,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBRIWPGEGSGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(O2)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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